molecular formula C7H15Cl2N3 B2632414 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 1989671-30-8

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B2632414
CAS No.: 1989671-30-8
M. Wt: 212.12
InChI Key: ZPOXFLKTLVPYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride (CAS: CID 18722284) is a synthetic organic compound with the molecular formula C₇H₁₃N₃·2HCl. Its structure features a branched aliphatic chain (2-methylpropane) linked to a primary amine group and a 1H-imidazole ring at the 1-position (). Key properties include:

  • SMILES: CC(C)(CN)N1C=CN=C1
  • InChIKey: CUBGKECWMNJUFQ-UHFFFAOYSA-N

The compound’s dihydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development.

Properties

IUPAC Name

2-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7(2,5-8)10-4-3-9-6-10;;/h3-4,6H,5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOXFLKTLVPYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1C=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-30-8
Record name 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups onto the imidazole ring .

Scientific Research Applications

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Key Structural and Functional Insights

Core Heterocycle Modifications :

  • Replacement of imidazole with pyrimidine () or benzimidazole () introduces additional nitrogen atoms, altering electronic properties and binding modes.
  • Positional isomerism (e.g., imidazole at 1- vs. 2-position) affects hydrogen-bonding capacity and steric interactions ( vs. 4).

Chain Length and Substituents: Longer chains (e.g., propyl in ) enhance flexibility but may reduce target specificity.

Functional Group Additions: Fluorophenyl () and indole () groups enhance lipophilicity and π-π interactions, favoring CNS penetration or protein binding. Amino acid derivatives () balance hydrophilicity and bioavailability but may require enzymatic activation.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide clues:

  • Enzyme Inhibition : Compounds like QC-2350 () with benzimidazole-pyrrolidine motifs show selectivity for heme oxygenase-2 (HO-2), suggesting imidazole derivatives may target oxidoreductases.
  • Solubility and Bioavailability : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for oral administration.

Biological Activity

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃·2HCl. Its structural representation is critical for understanding its biological interactions:

  • SMILES : CC(C)(CN)N1C=CN=C1
  • InChI : InChI=1S/C7H13N3/c1-7(2,5-8)10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+140.11823129.6
[M+Na]+162.10017139.5
[M+NH₄]+157.14477137.2
[M+K]+178.07411136.6
[M-H]-138.10367129.8

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • AChE Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target in neurodegenerative diseases such as Alzheimer's disease .
  • Monoamine Oxidase-B (MAOB) Inhibition : The compound may also act as an inhibitor of MAOB, which is significant in the context of Parkinson's disease .

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit antibacterial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for related imidazole compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . For instance, compounds derived from imidazole scaffolds demonstrated MIC values ranging from 20 to 70 µM against these bacteria.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on healthy human embryo kidney cells (HEK-293) have been conducted to evaluate the safety profile of imidazole derivatives. The leading compounds showed low cytotoxicity, indicating potential for therapeutic applications without significant adverse effects .

Study on Neurodegenerative Disease Targets

A recent study focused on the synthesis of novel imidazole derivatives and their docking studies against biotargets associated with neurodegenerative diseases. The findings suggested that certain derivatives could effectively inhibit targets related to Alzheimer's disease progression .

Antibacterial Efficacy

In another study, various imidazole hybrids were tested for their antibacterial activity against resistant strains of bacteria. Results indicated that some compounds exhibited potent activity against strains resistant to conventional antibiotics, highlighting their potential as alternative therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.